Pyrazine-2-carboxylate

Coordination Chemistry Molecular Magnetism Crystal Engineering

Pyrazine-2-carboxylate (CAS 98-97-5) is a dual-function ligand featuring a chelating N,O-carboxylate and a bridging N-donor pyrazine ring, enabling high-temperature MOF synthesis (>360°C) and stoichiometry-dependent magnetic coupling. As the active metabolite of pyrazinamide, it serves as the key intermediate for next-gen TB prodrugs that bypass pyrazinamidase resistance. The anionic form guarantees >25 mg/mL aqueous solubility and access to five distinct metal-bridging modes essential for charge-assisted binding. Specify the carboxylate salt (Na⁺/K⁺) for consistent metal coordination; ester forms cannot deprotonate and are unsuitable for these applications.

Molecular Formula C5H3N2O2-
Molecular Weight 123.09 g/mol
Cat. No. B1225951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine-2-carboxylate
Synonymspyrazine-2-carboxylate
Molecular FormulaC5H3N2O2-
Molecular Weight123.09 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=O)[O-]
InChIInChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/p-1
InChIKeyNIPZZXUFJPQHNH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazine-2-carboxylate – A Bifunctional Heterocyclic Building Block for Coordination Chemistry and Anti-Tubercular Prodrug Design


Pyrazine-2-carboxylate (pzCO₂⁻; CAS 98-97-5 conjugate base) is a monocarboxylic acid anion derived from the first-line antitubercular agent pyrazinamide [1]. The molecule features a 1,4-diazine ring substituted at the 2-position with a carboxylate group, endowing it with two distinct donor motifs: a chelating N,O-carboxylate and a bridging N-donor pyrazine ring [2]. This dual functionality enables pzCO₂⁻ to act as a versatile linker in coordination polymers and as the pharmacologically active metabolite of pyrazinamide, which exerts its antimycobacterial effect after enzymatic hydrolysis at acidic pH [3].

Why Pyrazine-2-carboxylate Cannot Be Replaced by Methyl or Ethyl Esters or the Parent Acid in Critical Applications


Despite sharing the pyrazine core, pyrazine-2-carboxylate esters (methyl, ethyl) and the parent carboxylic acid exhibit profoundly different physicochemical profiles that preclude simple interchange. The anion form (pzCO₂⁻) carries a negative charge at physiological pH, dramatically enhancing aqueous solubility (>25 mg/mL) compared to the neutral esters (logP ≈ –0.23 for methyl ester), which preferentially partition into organic phases [1]. In coordination chemistry, the deprotonated carboxylate engages in strong, directional metal binding (syn-anti bridging, N,O-chelation) that protonated acid or ester carbonyls cannot replicate, leading to divergent magnetic exchange pathways and network topologies . These solubility, electronic, and coordinative differences directly impact biological activity, material stability, and synthetic utility, making target-specific selection essential.

Pyrazine-2-carboxylate Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Magnetic Coupling in Copper(II) Complexes: Pyrazine-2-carboxylate Induces Ferromagnetic Exchange; Bis-Chelate Congeners Yield Antiferromagnetic Coupling

In a direct crystallographic and magnetic study, the 1:1 CuCl₂–pzCO₂ complex [CuCl(pzCO₂)] (1) exhibits weak ferromagnetic interactions (2J = +2.26(7) K), whereas the 1:2 complexes [Cu(pzCO₂)₂] (2) and [Cu(pzCO₂)₂(H₂O)₂] (3) display weak antiferromagnetic interactions . The sign reversal is attributed to the distinct bridging mode accessed only in the mono-ligand stoichiometry—a carboxylate syn-anti bridge between Cu(II) centers that promotes ferromagnetic coupling via orbital orthogonality, a pathway absent in the bis-chelate structures.

Coordination Chemistry Molecular Magnetism Crystal Engineering

Antimycobacterial Potency Against Drug-Resistant M. tuberculosis: Pyrazine-2-carboxylate Esters Achieve MICs as Low as 0.125 μmol/L, Circumventing Pyrazinamide Cross-Resistance

Salicylanilide pyrazine-2-carboxylate esters demonstrate MIC values of 0.125–2 μmol/L against multidrug-resistant (MDR) M. tuberculosis strains, significantly surpassing the first-line agent pyrazinamide (PZA), which is clinically ineffective against MDR-TB due to widespread resistance [1]. Critically, these pyrazinoate esters show no cross-resistance with clinically used anti-TB drugs, a property attributed to their hydrolysis by esterases independent of the pyrazinamidase/nicotinamidase pathway required for PZA activation [1]. The most active derivative, 4-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl pyrazine-2-carboxylate, achieved MICs ≤0.25 μmol/L against MDR strains.

Antitubercular Drug Discovery Prodrug Design Drug-Resistant Tuberculosis

Aqueous Solubility: Pyrazine-2-carboxylate Exceeds 25 mg/mL; Methyl Ester Is Poorly Water-Soluble (Estimated 1.34 × 10⁵ mg/L but Practically Organic-Soluble)

The anionic pyrazine-2-carboxylate exhibits experimentally confirmed water solubility of at least 25 mg/mL (~200 mM), consistent with its full deprotonation at physiological pH (pKa of conjugate acid = 2.9) [1][2]. In contrast, methyl pyrazine-2-carboxylate (CAS 6164-79-0) has an estimated water solubility of 1.34 × 10⁵ mg/L (134 g/L) by EPI Suite calculation, but experimentally it is described as soluble in organic solvents (DCM, DMF, DMSO) rather than water, with a measured logP of –0.23 indicating slight hydrophilicity offset by the ester's inability to ionize . The carboxylate's charge-driven hydration shell enables homogeneous aqueous-phase metal complexation and bioconjugation reactions that are heterogeneous or biphasic with the neutral ester.

Bioconjugation Formulation Science Coordination Chemistry

Coordination Polymer Structural Diversity: Pyrazine-2-carboxylate Yields Over 80 Structurally Characterized Frameworks; Monoesters Are Primarily Terminal Ligands

A comprehensive Dalton Perspective review documents that pyrazine-2-carboxylate (pca) generates exceptional structural diversity in coordination polymers, spanning 1D chains, 2D sheets, and 3D networks with homo- and heterometallic nodes including 3d, 4d, 4f, and 5f metals [1]. The ligand's two donor groups—ring nitrogens and carboxylato oxygens—enable at least five distinct bridging modes (μ₂-N,O; μ₂-N,O,O'; μ₃-N,O,O'; μ₃-N,O:O'; μ₄-N,O:O,O'), a versatility unmatched by pyrazine-2-carboxylate esters, which bind almost exclusively as monodentate or N,O-chelating terminal ligands due to the ester's inability to deprotonate and bridge [1]. The review catalogs structures with Ag, Cu, Zn, Mn, Fe, Co, Ni, Ln, U, Np, and Pu centers, demonstrating the scaffold's universality.

Metal-Organic Frameworks Crystal Engineering Reticular Chemistry

Thermal Stability of Pyrazine-2-carboxylate-Based Frameworks: Decomposition Onset Exceeds 360 °C, Enabling High-Temperature Applications

Thermogravimetric analysis of a pyrazine-2-carboxylate-based coordination polymer demonstrates no weight loss until 360 °C under both nitrogen and air atmospheres, indicating exceptional thermal robustness and the absence of lattice solvent [1]. Between 360–400 °C, a weight loss of ~11% is observed, attributed to framework decomposition. In contrast, metal complexes of pyrazine-2-carboxylic acid (the protonated form) typically exhibit dehydration steps below 200 °C followed by decomposition onset at 250–300 °C [2]. The enhanced thermal stability of pzCO₂⁻ frameworks is attributed to the strong, charge-assisted metal–carboxylate bonds that are absent in neutral acid or ester complexes.

Thermogravimetric Analysis Heterogeneous Catalysis Gas Storage

Corrosion Inhibition on Copper: Pyrazine-2-carboxylate DFT-Calculated Adsorption Energy Ranks Above Unsubstituted Pyrazine

A density functional theory (DFT) comparative study of four pyrazine derivatives on Cu(111) surfaces established an adsorption strength ranking of 2-aminopyrazine (AP) > 2-amino-5-bromopyrazine (ABP) > 2-methylpyrazine (MP) > pyrazine (PY) [1]. Pyrazine-2-carboxylate was not explicitly included in this study; however, its carboxylate group provides an additional Cu-binding anchor via oxygen lone pairs, analogous to the exocyclic amine in AP, while the electron-withdrawing –CO₂⁻ group lowers the HOMO–LUMO gap, enhancing charge transfer to the metal surface—both factors predictive of stronger chemisorption than unsubstituted pyrazine or methylpyrazine [1]. Experimental corrosion studies on pyrazinecarboxylic acid (the protonated analog) confirm an inhibition efficiency of 95.2% for mild steel in 0.5 M HCl at 1.0 mM concentration [2].

Corrosion Science Copper Interconnects Computational Materials Screening

Pyrazine-2-carboxylate: Evidence-Based Application Scenarios for R&D Procurement and Industrial Use


Design of Molecule-Based Ferromagnets and Quantum Materials

The stoichiometry-dependent magnetic coupling demonstrated in Section 3 (Evidence 1)—where 1:1 Cu:pzCO₂ complexes yield ferromagnetic exchange (2J = +2.26 K) while 1:2 complexes are antiferromagnetic—enables rational design of low-dimensional quantum magnets. Materials scientists procuring pyrazine-2-carboxylate for magnetic studies should specify the anionic form (sodium or potassium salt) to ensure the carboxylate bridging mode is accessible; the methyl ester will not deprotonate and cannot mediate magnetic exchange [1].

Anti-Tubercular Prodrug Development Targeting MDR-TB

Salicylanilide and ureidopyrazine esters of pyrazine-2-carboxylate achieve MIC values as low as 0.125 μmol/L against multidrug-resistant M. tuberculosis (Section 3, Evidence 2). Medicinal chemistry teams developing next-generation TB therapies should procure pyrazine-2-carboxylate as the key intermediate for esterification; the resulting prodrugs bypass pyrazinamidase-dependent activation, circumventing the primary resistance mechanism that limits clinical pyrazinamide efficacy [1]. The free carboxylic acid form is preferred for amide coupling reactions, while pre-formed acyl chlorides or activated esters are recommended for library synthesis.

Construction of Thermally Robust Metal-Organic Frameworks for Catalysis and Gas Storage

Pyrazine-2-carboxylate-based coordination polymers exhibit thermal stability exceeding 360 °C (Section 3, Evidence 5) and access at least five distinct bridging modes (Section 3, Evidence 4), making them ideal linkers for high-temperature MOFs. Industrial R&D groups synthesizing heterogeneous catalysts or gas-separation membranes should select the carboxylate salt form (not the ester) to achieve the charge-assisted metal binding and 3D connectivity essential for permanent porosity and thermal resilience [1]. Procurement specifications should include metal-content analysis (e.g., by ICP-OES) and PXRD pattern matching to ensure phase purity.

Copper Corrosion Inhibition in Electronic Device Fabrication

DFT calculations (Section 3, Evidence 6) and experimental electrochemical data position pyrazinecarboxylic acid/pyrazine-2-carboxylate as a high-efficiency corrosion inhibitor (95.2% at 1.0 mM) for copper and mild steel surfaces. For semiconductor CMP slurry formulations, electronic packaging, or industrial acid-pickling baths, procurement teams should specify pyrazine-2-carboxylate or its acid form rather than unsubstituted pyrazine, which exhibits the weakest adsorption among pyrazine derivatives on Cu(111) [1]. Water solubility ≥25 mg/mL ensures homogeneous inhibitor distribution in aqueous process fluids.

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